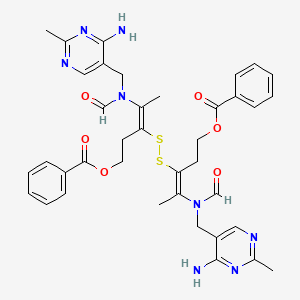

C38H42N8O6S2

Descripción

Propiedades

IUPAC Name |

[4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-benzoyloxypent-2-en-3-yl]disulfanyl]pent-3-enyl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42N8O6S2/c1-25(45(23-47)21-31-19-41-27(3)43-35(31)39)33(15-17-51-37(49)29-11-7-5-8-12-29)53-54-34(16-18-52-38(50)30-13-9-6-10-14-30)26(2)46(24-48)22-32-20-42-28(4)44-36(32)40/h5-14,19-20,23-24H,15-18,21-22H2,1-4H3,(H2,39,41,43)(H2,40,42,44) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXAZSAGYJHXPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SSC(=C(C)N(CC3=CN=C(N=C3N)C)C=O)CCOC(=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42N8O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048586 | |

| Record name | Bisbentiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

770.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2667-89-2 | |

| Record name | Bisbentiamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2667-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisbentiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bisbentiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bisbentiamine vs Thiamine blood-brain barrier permeability

Executive Summary

The efficient delivery of thiamine (Vitamin B1) to the Central Nervous System (CNS) is a critical challenge in treating neurodegenerative disorders such as Alzheimer’s disease and Wernicke-Korsakoff syndrome.[1] While thiamine hydrochloride is the standard of care, its bioavailability in the brain is severely restricted by rate-limiting transport mechanisms at the blood-brain barrier (BBB).[2][1]

Bisbentiamine (O-benzoylthiamine disulfide) represents a distinct class of "brain-penetrating" thiamine derivatives.[2][1] Unlike thiamine, which relies on saturable transporters (SLC19A2/SLC19A3), bisbentiamine utilizes a passive diffusion mechanism facilitated by its high lipophilicity (LogP ~8.6), followed by intracellular metabolic trapping.[1] This guide provides a technical analysis of the disparity in BBB permeability between these two compounds, supported by physicochemical data, mechanistic pathways, and validation protocols.

Physicochemical Foundations

The fundamental difference in BBB permeability stems from the molecular architecture of these two compounds. Thiamine is a charged, hydrophilic cation, whereas bisbentiamine is a lipophilic, uncharged disulfide dimer.

Comparative Physicochemical Profile

| Property | Thiamine Hydrochloride | Bisbentiamine (O-benzoylthiamine disulfide) | Impact on BBB Permeability |

| Molecular Structure | Thiazolium salt (Monomer) | Disulfide dimer (homodimer) with benzoyl esters | Bisbentiamine masks the charged thiazolium ring.[3][2][1] |

| Molecular Weight | 337.27 g/mol | 770.92 g/mol | Bisbentiamine is larger but lipophilicity overrides size constraints. |

| Lipophilicity (LogP) | -3.90 (Hydrophilic) | 8.62 (Highly Lipophilic) | Critical Driver: Positive LogP enables passive membrane transit.[3][2][1] |

| Ionization State (pH 7.4) | Cationic (Positive charge) | Non-ionized | Charge prevents passive diffusion for Thiamine.[3][1] |

| Solubility | Water-soluble (>500 mg/mL) | Chloroform/Ethanol soluble; Water insoluble | Lipids dissolve Bisbentiamine; Water dissolves Thiamine.[3][2][1] |

Technical Insight: The high LogP of Bisbentiamine (approx. 8.6) suggests it partitions almost exclusively into lipid bilayers, bypassing the aqueous paracellular routes and transporter constraints that limit Thiamine.

Mechanisms of BBB Translocation

The kinetic disparity is driven by the transport mechanism. Thiamine uptake is saturable (Michaelis-Menten kinetics), meaning increasing the dose does not linearly increase brain concentration once transporters are occupied.[1] Bisbentiamine uptake is non-saturable (First-order kinetics).[2][1]

Pathway A: Thiamine (Carrier-Mediated)

Thiamine requires specific transporters to cross the BBB:

-

THTR-2 (SLC19A3): Lower affinity.[2][1] Limitation: These transporters are easily saturated at physiological concentrations, creating a "bottleneck" for high-dose therapy.[2][1]

Pathway B: Bisbentiamine (Passive Diffusion & Metabolic Trapping)[1][3]

-

Lipophilic Entry: Bisbentiamine diffuses freely through the endothelial cell membrane.

-

Disulfide Exchange: Upon entering the cytoplasm (or glia), the disulfide bond is reduced by intracellular glutathione or cysteine.[3]

-

Metabolic Trapping: The reduction releases free thiamine, which is immediately phosphorylated by Thiamine Pyrophokinase (TPK) into Thiamine Pyrophosphate (TPP).[3][1] TPP is charged and cannot diffuse out, effectively "trapping" the vitamin in the brain.

Figure 1: Comparative transport mechanisms.[3][2][1] Thiamine is throttled by the THTR transporter, while Bisbentiamine bypasses this limit via passive diffusion and is subsequently trapped intracellularly.

Pharmacokinetics & Brain Distribution[2]

Empirical data highlights the superiority of disulfide derivatives in CNS loading.

-

Plasma Kinetics: Bisbentiamine produces a lower initial plasma spike of free thiamine compared to IV thiamine, but maintains a sustained release due to the reservoir effect in erythrocytes.

-

Brain Kinetics:

-

Thiamine: Brain levels plateau quickly. Increasing the plasma dose by 10-fold may only result in a marginal increase in brain TPP.

-

Bisbentiamine: Brain levels show a linear correlation with dose. Studies indicate O-benzoylthiamine disulfide yields significantly higher thiamine content in the cerebrum and cerebellum compared to equimolar thiamine hydrochloride.[2][1]

-

Critical Distinction: Unlike Benfotiamine (which effectively raises peripheral levels but has poor CNS penetration due to lack of disulfide-mediated lipid solubility), Bisbentiamine is a true CNS-penetrant disulfide.[3][2][1]

Experimental Validation Protocols

To validate these properties in a drug development setting, the following "Self-Validating" protocols are recommended. These move beyond simple plasma monitoring to direct CNS assessment.

Protocol A: In Situ Rat Brain Perfusion (The Gold Standard)

This method measures the unidirectional influx transfer coefficient (

Workflow:

-

Perfusate Preparation:

-

Surgical Procedure:

-

Anesthetize rat (Ketamine/Xylazine).[1]

-

Cannulate the common carotid artery; ligate the external carotid.

-

Sever the cardiac ventricles to stop systemic flow immediately before perfusion.

-

-

Perfusion:

-

Pump perfusate at 10 mL/min for 30–60 seconds.

-

Validation Step: Ensure pressure does not damage BBB (monitor via manometer).[1]

-

-

Capillary Depletion (Critical):

-

Homogenize brain tissue.

-

Add Dextran (70 kDa) and centrifuge at 5,400g for 15 min.

-

Result: Pellet = Endothelial cells (Vascular trap); Supernatant = Parenchyma (True CNS uptake).[1]

-

-

Analysis:

-

Calculate

(mL/s/g) =

-

Protocol B: In Vitro Cellular Accumulation (Neuroblastoma Model)

A higher throughput screen using SH-SY5Y or Neuro-2a cells.[3][2][1]

Figure 2: In vitro validation workflow. This protocol distinguishes intracellular accumulation from surface binding.

Therapeutic Implications

The physicochemical superiority of Bisbentiamine translates directly to clinical potential for "brain-energy" diseases.[2][1]

-

Alzheimer’s Disease (AD): AD brains show reduced TPK activity and lower TPP levels.[3][4] High-dose Thiamine is ineffective due to transport saturation.[2][1] Bisbentiamine can force-load the brain with substrate, potentially overcoming enzymatic deficits via mass action.[2][1]

-

Supramolecular Therapy: Because Bisbentiamine uptake is non-saturable, it allows for "megadose" strategies that are impossible with standard thiamine salts.[3]

References

-

Mechanism of Bisbentiamine & Thiamine Disulfides

-

Physicochemical Properties (LogP)

-

Comparative Brain Uptake (Disulfides vs. Thiamine)

-

In Situ Brain Perfusion Methodology

-

Thiamine Transporters (SLC19A2/A3)

Sources

- 1. CAS 2667-89-2: bisbentiamine | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Thiamine | C12H17N4OS+ | CID 1130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Vitamin B1 (thiamine) and dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. THE JOURNAL OF VITAMINOLOGY [jstage.jst.go.jp]

- 7. Bisbentiamine | C38H42N8O6S2 | CID 3034022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. highassaychem.com [highassaychem.com]

- 11. Bisbentiamine (CAS 2667-89-2) | Bioavailable Vitamin B1 Derivative [healthcosmeticingredients.com]

- 12. Thiamine and benfotiamine: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

Bisbentiamine: A Novel Thiamine Prodrug for the Mechanistic Treatment of Diabetic Neuropathy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Diabetic neuropathy remains one of the most prevalent and debilitating complications of diabetes, with current treatments largely limited to symptomatic relief. The pathogenesis is deeply rooted in hyperglycemia-induced metabolic dysregulation, leading to nerve damage through several interconnected biochemical pathways. This guide provides a comprehensive technical overview of bisbentiamine, a lipophilic thiamine derivative, as a mechanism-based therapeutic agent. We will explore the molecular underpinnings of diabetic neuropathy, the unique pharmacokinetic advantages of bisbentiamine, its multimodal mechanism of action centered on the activation of the enzyme transketolase, and the preclinical and clinical evidence supporting its development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and advance novel therapeutic strategies for this challenging condition.

The Pathogenic Landscape of Diabetic Neuropathy

The chronic hyperglycemia characteristic of diabetes initiates a cascade of metabolic disturbances within neuronal and glial cells, which are particularly vulnerable due to their insulin-independent glucose uptake. This overload of intracellular glucose saturates the normal glycolytic pathway, shunting excess metabolites into damaging side-pathways.[1] Extensive research has identified four primary, interconnected pathways that drive the pathophysiology of diabetic neuropathy:

-

The Polyol Pathway: Excess glucose is converted to sorbitol by aldose reductase, a process that consumes the crucial antioxidant cofactor NADPH.[2][3][4] The subsequent oxidation of sorbitol to fructose depletes NAD+. This redox imbalance heightens oxidative stress and contributes to osmotic stress within the nerve.[3][4][5]

-

Advanced Glycation End-product (AGE) Formation: Hyperglycemia promotes the non-enzymatic glycation of proteins and lipids, forming AGEs.[6][7] These molecules can impair protein function, cross-link extracellular matrix components leading to microvascular stiffness, and activate receptors (RAGE) that trigger inflammatory and oxidative responses.[8][9]

-

The Protein Kinase C (PKC) Pathway: High glucose levels increase the synthesis of diacylglycerol (DAG), a key activator of PKC isoforms.[10][11][12] Aberrant PKC activation alters gene expression and contributes to vascular dysfunction, including changes in blood flow and increased permeability, which are detrimental to nerve health.[11][13][14]

-

The Hexosamine Biosynthesis Pathway (HBP): A fraction of fructose-6-phosphate is diverted into the HBP, leading to the production of UDP-N-acetylglucosamine.[15][16][17] This molecule is a substrate for O-GlcNAcylation, a post-translational modification that can alter the function of various transcription factors and signaling proteins, contributing to insulin resistance and vascular complications.[17][18][19]

A common consequence of these four pathways is a dramatic increase in oxidative stress , characterized by the overproduction of reactive oxygen species (ROS).[8][20][21][22] This oxidative environment damages cellular components, including DNA, lipids, and proteins, impairs mitochondrial function, and is considered a final common pathway leading to neuronal dysfunction and apoptosis.[1][20][21]

Bisbentiamine: A Superior Thiamine Prodrug

Thiamine, in its active form thiamine diphosphate (TDP), is a critical coenzyme for several key enzymes in carbohydrate metabolism.[6][23] However, standard water-soluble thiamine has low bioavailability, limiting its therapeutic efficacy. This has led to the development of lipophilic derivatives designed for enhanced absorption and cellular penetration.[24]

Bisbentiamine is a synthetic, lipid-soluble derivative of thiamine.[23][25] Its chemical structure allows it to be absorbed more efficiently from the gastrointestinal tract via passive diffusion, bypassing the saturable transport mechanisms required by aqueous thiamine.[25] Once absorbed, it is enzymatically converted within cells to release active thiamine, leading to significantly higher intracellular concentrations of thiamine and its active form, TDP.[23][25] This enhanced bioavailability is the cornerstone of its therapeutic potential.[23]

The Central Mechanism: Transketolase Activation

The primary therapeutic action of bisbentiamine stems from its ability to robustly increase intracellular TDP levels. TDP is the essential coenzyme for transketolase , a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[26][27] By boosting transketolase activity, bisbentiamine effectively redirects excess glycolytic intermediates—specifically fructose-6-phosphate and glyceraldehyde-3-phosphate—away from the pathogenic pathways described above and into the benign PPP.[26][28]

This single enzymatic enhancement has a powerful multimodal effect:

-

Inhibition of the Polyol, AGE, PKC, and Hexosamine Pathways: By shunting their precursor metabolites into the PPP, activated transketolase effectively starves the four major pathogenic pathways simultaneously.[26][28][29]

-

Reduction of Oxidative Stress: The PPP generates NADPH, a primary cellular reductant essential for regenerating the master antioxidant, glutathione.[3][26] By both increasing NADPH production (via the PPP) and decreasing ROS generation (by inhibiting the pathogenic pathways), bisbentiamine directly counteracts the oxidative stress that drives nerve damage.[23]

Protocol: Quantification of Thiamine Derivatives by HPLC

Causality: High-performance liquid chromatography (HPLC) with pre-column derivatization to fluorescent thiochrome is the gold standard for quantifying thiamine and its phosphorylated esters in biological samples. [30][31]This method provides the sensitivity and specificity needed to confirm target engagement by measuring the increase in intracellular TDP following bisbentiamine administration. [32]

-

Sample Preparation: Collect whole blood or tissue homogenates. Lyse red blood cells and precipitate proteins using trichloroacetic acid.

-

Derivatization: In an alkaline environment (pH > 9), oxidize the thiamine compounds in the sample extract to their respective fluorescent thiochrome derivatives using potassium ferricyanide. [30][33]3. Chromatographic Separation: Inject the derivatized sample onto a reversed-phase C18 HPLC column. [30]Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile) to separate thiochrome, thiochrome monophosphate, and thiochrome diphosphate. [31]4. Detection: Use a fluorescence detector with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm. [33]5. Quantification: Generate a standard curve using known concentrations of thiamine, ThMP, and TDP. Calculate the concentrations in the samples by comparing their peak areas to the standard curve.

Future Directions and Drug Development

Bisbentiamine represents a promising pathogenesis-based therapy for diabetic neuropathy. Its multimodal mechanism, targeting the upstream origin of several damaging metabolic pathways, offers a significant advantage over therapies that target single downstream events.

Key considerations for future development include:

-

Long-Term Clinical Trials: Robust, long-term trials are needed to confirm if the symptomatic benefits seen in short-term studies translate to objective, disease-modifying effects on nerve structure and function.

-

Combination Therapy: Given the complexity of diabetic neuropathy, bisbentiamine could be a foundational component of a "complication cocktail" combined with other agents, such as antioxidants (e.g., alpha-lipoic acid) or neurotrophic factors. [1]* Biomarker Development: Identifying reliable biomarkers of pathway activation (e.g., plasma AGEs or markers of oxidative stress) could help in stratifying patients and monitoring therapeutic response.

-

Early Intervention: Investigating the use of bisbentiamine in patients with pre-diabetes or early-stage neuropathy may offer the best chance to prevent irreversible nerve damage. [34][35]

Conclusion

Bisbentiamine is a scientifically compelling candidate for the treatment of diabetic neuropathy. By leveraging an enhanced pharmacokinetic profile to restore physiological thiamine function, it directly counteracts the core metabolic dysregulation induced by hyperglycemia. Its ability to simultaneously inhibit multiple pathogenic pathways and reduce oxidative stress provides a strong mechanistic rationale for its therapeutic potential. Further rigorous preclinical and clinical investigation is warranted to fully establish its role in managing and potentially reversing this debilitating diabetic complication.

References

- Russell, J. W., Zilliox, L. A. (2014). Treatment for Diabetic Peripheral Neuropathy: What have we Learned from Animal Models? Journal of the Peripheral Nervous System, 19(4), 279-293.

- Lazić, A., Bumbaširević, U., et al. (2021). Thiamine and benfotiamine: Focus on their therapeutic potential. Vitamins and Hormones, 116, 247-273.

- Bettendorff, L., et al. (2008).

- Zilliox, L. A., & Russell, J. W. (2019). Treatment for diabetic peripheral neuropathy: What have we learned from animal models?. International review of neurobiology, 146, 153–187.

-

Cameron, N. E., & Cotter, M. A. (2003). Polyol pathway and diabetic peripheral neuropathy. Diabetes/Metabolism Research and Reviews, 19(3), 173-184. [Link]

- Buse, M. G. (2006). Hexosamines, insulin resistance and the complications of diabetes: current status. American Journal of Physiology-Endocrinology and Metabolism, 290(1), E1-E8.

-

Li, H., et al. (2023). Oxidative Stress in Diabetic Peripheral Neuropathy: Pathway and Mechanism-Based Treatment. Antioxidants, 12(5), 1022. [Link]

- Patsnap Synapse. (2024). What is the mechanism of Benfotiamine?.

-

Vincent, A. M., et al. (2002). Oxidative stress and diabetic neuropathy: pathophysiological mechanisms and treatment perspectives. Diabetes/Metabolism Research and Reviews, 18(3), 176-184. [Link]

-

Sytze, T. V., & Calcutt, N. A. (2000). Protein kinase C changes in diabetes: is the concept relevant to neuropathy?. Diabetes, 49(6), 897-903. [Link]

- Mandal, S. (2019). Benfotiamine Health Benefits and Side Effects. News-Medical.net.

- Vincent, A. M., et al. (2004).

- Dr. Mezie. (2025).

- Low, P. A., Nickander, K. K., & Tritschler, H. J. (1997). The roles of oxidative stress and antioxidant treatment in experimental diabetic neuropathy. Diabetes, 46(Supplement 2), S38-S42.

- Edwards, J. L., Vincent, A. M., & Feldman, E. L. (2008). Oxidative stress and diabetic neuropathy: a new understanding of an old problem. Journal of the Peripheral Nervous System, 13(4), 237-250.

- Patsnap Synapse. (2024). What is Benfotiamine used for?.

- Lusi, E. A., & Szewczyk, A. (2023). The importance of thiamine (vitamin B1) in humans. Bioscience Reports, 43(10), BSR20231453.

- Dhat, R. K., & Singh, G. (2023). Biochemistry, Polyol Or Sorbitol Pathways. In StatPearls.

- Wikipedia. (n.d.).

- Geraldes, P., & King, G. L. (2010). Activation of Protein Kinase C Isoforms and Its Impact on Diabetic Complications.

- Yoshikawa, T., et al. (2021). Aldose Reductase and the Polyol Pathway in Schwann Cells: Old and New Problems. International Journal of Molecular Sciences, 22(3), 1035.

-

Kamei, J. (2001). Therapeutic potential of PKC inhibitors in painful diabetic neuropathy. Expert Opinion on Investigational Drugs, 10(9), 1653-1664. [Link]

-

Buse, M. G. (2006). Hexosamines, insulin resistance, and the complications of diabetes: current status. American journal of physiology. Endocrinology and metabolism, 290(1), E1–E8. [Link]

- Patsnap Synapse. (2024). What is Bisbentiamine used for?.

- O’Brien, P. D., et al. (2014). Diabetic neuropathy research: from mouse models to targets for treatment. Disease Models & Mechanisms, 7(5), 515-523.

- Mittal, R., et al. (2024).

- Buse, M. G. (2006). Hexosamines, insulin resistance, and the complications of diabetes: current status. American Journal of Physiology. Endocrinology and Metabolism, 290(1), E1–E8.

- University of Pittsburgh Schools of the Health Sciences. (2004). Gene therapy approach reverses diabetic neuropathy in animal model, Pitt study finds. EurekAlert!.

- ResearchGate. (n.d.). The roles of protein kinase C (PKC) in DPN. [Diagram].

-

Schleicher, E. D., & Weigert, C. (2000). Role of the hexosamine biosynthetic pathway in diabetic nephropathy. Kidney International Supplement, 77, S13-S18. [Link]

- Abdullah, K. M., et al. (2021). Insight into the In Vitro Antiglycation and In Vivo Antidiabetic Effects of Thiamine: Implications of Vitamin B1 in Controlling Diabetes. ACS Omega, 6(19), 12497-12508.

- Lu, J., & Frank, E. L. (2008). The analysis of thiamin and its derivatives in whole blood samples under high pH conditions of the mobile phase.

-

Booth, A. A., et al. (1996). Thiamine pyrophosphate and pyridoxamine inhibit the formation of antigenic advanced glycation end-products: comparison with aminoguanidine. Biochemical and Biophysical Research Communications, 220(1), 113-119. [Link]

-

Lu, J., & Frank, E. L. (2008). The Analysis of Thiamin and Its Derivatives in Whole Blood Samples Under High pH Conditions of the Mobile Phase. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 870(1), 101–106. [Link]

- Kraft, K. J., & Jurgens, J. A. (2010). Thiamine analysis. Current Protocols in Food Analytical Chemistry, Supplement 21, F3.2.1-F3.2.10.

- Pickerington Analytical. (n.d.). Analysis of Vitamin B1 in Foods and Dietary Supplements by HPLC With Post-Column Derivatization and Fluorescence Detection.

- Frank, E. L., & Lu, J. (2008). Rapid HPLC Measurement of Thiamine and Its Phosphate Esters in Whole Blood. Clinical Chemistry, 54(5), 923-926.

- Dr. Mezie. (2025).

- Patsnap Synapse. (2024). What is the mechanism of Bisbentiamine?.

- Alzheimer's Drug Discovery Found

- ResearchGate. (2025). Benfotiamine in the treatment of diabetic polyneuropathy – a three-week randomized, controlled pilot study (BEDIP Study).

-

Haupt, E., Ledermann, H., & Köpcke, W. (2005). Benfotiamine in the treatment of diabetic polyneuropathy--a three-week randomized, controlled pilot study (BEDIP study). International journal of clinical pharmacology and therapeutics, 43(2), 71–77. [Link]

Sources

- 1. Oxidative stress and diabetic neuropathy: a new understanding of an old problem - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyol pathway and diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Polyol pathway - Wikipedia [en.wikipedia.org]

- 5. Aldose Reductase and the Polyol Pathway in Schwann Cells: Old and New Problems [mdpi.com]

- 6. portlandpress.com [portlandpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Oxidative Stress in Diabetic Peripheral Neuropathy: Pathway and Mechanism-Based Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. Protein kinase C changes in diabetes: is the concept relevant to neuropathy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. ahajournals.org [ahajournals.org]

- 14. Therapeutic potential of PKC inhibitors in painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hexosamines, insulin resistance and the complications of diabetes: current status - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Hexosamines, insulin resistance, and the complications of diabetes: current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. Role of the hexosamine biosynthetic pathway in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Oxidative stress and diabetic neuropathy: pathophysiological mechanisms and treatment perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. diabetesjournals.org [diabetesjournals.org]

- 23. What is Bisbentiamine used for? [synapse.patsnap.com]

- 24. Benfotiamine, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. What is the mechanism of Bisbentiamine? [synapse.patsnap.com]

- 26. What is the mechanism of Benfotiamine? [synapse.patsnap.com]

- 27. What is Benfotiamine used for? [synapse.patsnap.com]

- 28. Thiamine and benfotiamine: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. The analysis of thiamin and its derivatives in whole blood samples under high pH conditions of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. scispace.com [scispace.com]

- 32. daneshyari.com [daneshyari.com]

- 33. Thiamine analysis [thiamine.dnr.cornell.edu]

- 34. Treatment for Diabetic Peripheral Neuropathy: What have we Learned from Animal Models? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Treatment for diabetic peripheral neuropathy: What have we learned from animal models? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Tissue Distribution of Bisbentiamine

Introduction: The Rationale for Lipophilic Thiamine Prodrugs

Thiamine (Vitamin B1) is an essential cofactor for key enzymes in carbohydrate and energy metabolism. Its clinical utility in treating deficiency states like beriberi and Wernicke-Korsakoff syndrome is well-established. However, the therapeutic efficacy of standard water-soluble thiamine salts, such as thiamine hydrochloride, is often hampered by low bioavailability due to a saturable, carrier-mediated absorption process in the small intestine.[1] This limitation has driven the development of lipophilic thiamine derivatives, designed to enhance absorption and tissue penetration.

Bisbentiamine (O-benzoylthiamine disulfide) is a lipid-soluble thiamine disulfide derivative that exhibits significantly higher bioavailability compared to its water-soluble counterparts.[2][3] Its lipophilicity allows it to be absorbed from the gastrointestinal tract via passive diffusion, bypassing the capacity-limited active transport system.[3] Once absorbed, it is metabolically converted to active thiamine, leading to higher and more sustained intracellular concentrations of thiamine and its active form, thiamine diphosphate (TDP). This guide provides a comprehensive technical overview of the pharmacokinetics (PK) and tissue distribution of bisbentiamine, drawing upon data from closely related analogues where specific data for bisbentiamine is limited, and offers field-proven methodologies for its quantification in biological matrices.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | O-Benzoylthiamine disulfide | [4] |

| Alternate Names | Benzoylthiaminedisulfide, BTDS | [4] |

| CAS Number | 2667-89-2 | [4] |

| Molecular Formula | C38H42N8O6S2 | [4] |

| Solubility | Practically insoluble in water; soluble in dilute HCl; freely soluble in chloroform; slightly soluble in methanol and ethanol. | [4] |

Pharmacokinetics: ADME Profile

Due to a scarcity of publicly available, detailed pharmacokinetic studies specifically on bisbentiamine, this section leverages extensive data from benfotiamine (S-benzoylthiamine O-monophosphate), another well-characterized, highly bioavailable lipophilic thiamine prodrug. Benfotiamine shares a similar metabolic fate, being converted to S-benzoylthiamine before yielding thiamine, thus serving as a robust surrogate for understanding the pharmacokinetic behavior of bisbentiamine.

Absorption

Bisbentiamine's lipophilic nature is the cornerstone of its enhanced absorption profile. Unlike water-soluble thiamine which relies on saturable transporters, bisbentiamine is absorbed from the gastrointestinal tract through passive diffusion across the phospholipid bilayers of the intestinal mucosa.[3] This mechanism avoids the absorption ceiling observed with high oral doses of thiamine hydrochloride.[1]

Upon oral administration, benfotiamine has been shown to result in plasma thiamine levels approximately 5 times higher than an equivalent dose of thiamine hydrochloride.[5] The total bioavailability is about 3.6 times greater than that of thiamine hydrochloride and superior to other lipophilic thiamine derivatives.[5]

Distribution

Following absorption, bisbentiamine is distributed to various tissues.[3] Studies using radiolabeled benfotiamine in mice have provided critical insights into its tissue distribution. These autoradiographic investigations demonstrated that benfotiamine is incorporated into tissues to a much greater extent than thiamine hydrochloride.[6]

Notably, in key tissues such as muscle and brain, a 5 to 25-fold higher incorporation of the tracer was observed following benfotiamine administration compared to thiamine.[6] The highest concentrations were found in the liver and kidney.[6] While oral benfotiamine administration in mice leads to significant increases in thiamine and its phosphates in the blood and liver, a corresponding significant increase in the brain has not been consistently observed, suggesting that its primary benefits may be in peripheral tissues.[7]

Illustrative Tissue Distribution of Thiamine after Oral Administration of a Lipophilic Prodrug (Benfotiamine) in Mice

| Tissue | Relative Thiamine Concentration Increase (vs. Thiamine HCl) | Key Findings | Reference |

| Blood | ~800-fold (Thiamine), ~14-fold (ThMP), ~5-fold (ThDP) at 1 hr | Rapid and substantial increase in thiamine and its phosphates. | [7] |

| Liver | Significant increase in free thiamine and ThMP | High uptake and metabolic activity. | [7] |

| Kidney | High labeling observed | A major organ for filtration and potential excretion. | [6] |

| Muscle | 5 to 25-fold higher incorporation | Significant uptake, important for metabolic function. | [6] |

| Brain | 5 to 25-fold higher incorporation (total tracer); No significant increase in free thiamine or its phosphates in other studies. | Conflicting reports; penetration of the blood-brain barrier may be limited for the active metabolites. | [6][7] |

Metabolism

The metabolic activation of bisbentiamine is a critical step in its mechanism of action. Bisbentiamine acts as a prodrug. Within the body, the disulfide bond of bisbentiamine is cleaved by cellular reductases, such as glutathione, releasing two molecules of S-benzoylthiamine. S-benzoylthiamine is then hydrolyzed by thioesterases in the liver and other tissues to yield active thiamine. This thiamine is subsequently phosphorylated to its biologically active forms, thiamine monophosphate (TMP) and thiamine diphosphate (TDP).

Metabolic pathway of Bisbentiamine to active Thiamine Diphosphate.

Excretion

The excretion of bisbentiamine primarily involves the elimination of its metabolic products. After conversion to thiamine, it follows the known excretion pathways for vitamin B1. Thiamine and its metabolites are primarily excreted in the urine.[8] A study on benfotiamine revealed that its transformation to thiamine also produces a significant amount of hippuric acid, which is then excreted in the urine.[9]

Pharmacokinetic Parameters of Thiamine and its Metabolites After a Single Oral Dose of Benfotiamine (300 mg) in Healthy Volunteers

| Analyte | Matrix | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·h/mL) | Bioavailability (vs. Thiamine HCl) | Reference |

| Thiamine | Plasma | 105.3 ± 35.8 | 1.3 ± 0.5 | 487.6 ± 165.4 | 1147.3 ± 490.3% | [4][9] |

| Thiamine | Blood | 217.2 ± 59.9 | 1.1 ± 0.5 | 2445.0 ± 660.1 | - | [4] |

| TDP | Erythrocyte | - | - | - | 195.8 ± 33.8% | [4][9] |

Data presented as mean ± SD. Cmax: Maximum concentration; Tmax: Time to maximum concentration; AUC0-t: Area under the concentration-time curve from time zero to the last measurable time point.

Experimental Protocols: Quantification in Biological Matrices

The accurate quantification of bisbentiamine and its primary metabolite, thiamine, is essential for pharmacokinetic and tissue distribution studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[10][11]

Workflow for sample preparation and analysis by LC-MS/MS.

Protocol: LC-MS/MS Quantification of Bisbentiamine and Thiamine

This protocol provides a robust method for the simultaneous determination of bisbentiamine and thiamine in plasma and tissue homogenates.

1. Sample Preparation (Protein Precipitation)

-

Rationale: Protein precipitation is a rapid and effective method to remove the bulk of proteins from plasma or tissue homogenates, which can interfere with the analysis and foul the LC-MS/MS system. Trichloroacetic acid (TCA) is effective but can be harsh, while organic solvents like acetonitrile or methanol, sometimes with zinc sulfate, offer a gentler alternative.[10][11]

-

Procedure:

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or tissue homogenate supernatant.

-

Spike with 10 µL of an internal standard (IS) working solution (e.g., Thiamine-¹³C₄, to correct for matrix effects and variability).

-

Add 300 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or 500 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 30 seconds.

-

Incubate on ice for 15 minutes to allow for complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the clear supernatant to an HPLC vial for analysis.

-

2. Liquid Chromatography Conditions

-

Rationale: A reversed-phase C18 or C30 column is suitable for retaining and separating the moderately polar thiamine and the more lipophilic bisbentiamine. A gradient elution with an acidic mobile phase (e.g., containing formic acid) ensures good peak shape and ionization efficiency in the mass spectrometer.[10]

-

Parameters:

-

Column: C18 or C30 column (e.g., 150 x 2.1 mm, 3 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

3. Mass Spectrometry Conditions

-

Rationale: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

-

Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions (Illustrative):

-

Thiamine: m/z 265.1 → 122.1

-

Thiamine-¹³C₄ (IS): m/z 269.1 → 126.1

-

Bisbentiamine: m/z 743.3 → 307.1 (This is a hypothetical transition and must be optimized experimentally by infusion of a pure standard).

-

-

Key Source Parameters: Capillary Voltage, Source Temperature, and Gas Flows must be optimized for the specific instrument used to maximize signal.

-

4. Method Validation

-

Rationale: A self-validating system is trustworthy. The method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its accuracy, precision, selectivity, and stability.

-

Validation Parameters:

-

Linearity: Assess a calibration curve over the expected concentration range (e.g., 1-1000 ng/mL).

-

Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days.

-

Selectivity: Test for interference from endogenous matrix components.

-

Matrix Effect: Evaluate ion suppression or enhancement caused by the biological matrix.

-

Stability: Assess the stability of the analytes in the matrix under various storage conditions (freeze-thaw, short-term, long-term).

-

Conclusion and Future Directions

Bisbentiamine stands as a therapeutically promising compound due to a pharmacokinetic profile designed to overcome the absorption limitations of conventional thiamine. Its lipophilic nature facilitates enhanced bioavailability, leading to higher systemic and tissue concentrations of thiamine compared to water-soluble forms. While detailed pharmacokinetic parameters for bisbentiamine itself are not widely published, data from the closely related analogue, benfotiamine, provide a strong basis for its expected behavior, showing rapid absorption and significant increases in thiamine levels in blood and peripheral tissues.

For drug development professionals, the key takeaway is the critical importance of formulation and chemical modification in optimizing the therapeutic window of essential nutrients like thiamine. Future research should focus on conducting dedicated pharmacokinetic and tissue distribution studies on bisbentiamine to provide definitive quantitative data. Such studies, utilizing robust and validated LC-MS/MS methodologies as outlined in this guide, will be crucial for refining dosing strategies and expanding its clinical applications.

References

- Loew D. (1996). Pharmacokinetics of thiamine derivatives especially of benfotiamine. International Journal of Clinical Pharmacology and Therapy, 34(2), 47-50.

-

Verstraete J., Strobbe S., Van Der Straeten D., & Stove C. (2020). The First Comprehensive LC-MS/MS Method Allowing Dissection of the Thiamine Pathway in Plants. Analytical Chemistry, 92(5), 4073–4081. [Link]

-

ACS Publications. (2020). The First Comprehensive LC–MS/MS Method Allowing Dissection of the Thiamine Pathway in Plants. Analytical Chemistry. [Link]

-

Bettendorff L., Mastrogiacomo F., Wirtzfeld B., et al. (2008). Benfotiamine, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives. BMC Pharmacology, 8(10). [Link]

-

Loz E., Stojanovska V., & Stojanovska L. (2022). Thiamine and benfotiamine: Focus on their therapeutic potential. Biomedicine & Pharmacotherapy, 154, 113631. [Link]

-

Kozlík P., Hájková M., Procházková M., et al. (2022). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. PLoS ONE, 17(7), e0271444. [Link]

- Hilbig R., & Rahmann H. (1998). Comparative autoradiographic investigations on the tissue distribution of benfotiamine versus thiamine in mice. Arzneimittelforschung, 48(5), 461-468.

-

Kozlík P., Hájková M., Procházková M., et al. (2022). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. PLoS ONE, 17(7), e0271444. [Link]

- AK Scientific, Inc. (n.d.). Bisbentiamine. AKSci.

-

GBChemWin. (n.d.). Bisbentiamine (CAS 2667-89-2). [Link]

-

Xie F., Lu J., Ma G., et al. (2014). Pharmacokinetic study of benfotiamine and the bioavailability assessment compared to thiamine hydrochloride. Journal of Clinical Pharmacology, 54(6), 688-695. [Link]

-

Affygility Solutions. (n.d.). Bisbentiamine - OEL Fastrac with ADE. [Link]

-

Giarnieri E., De Marco C., & Pistolese M. (1978). Metabolism and Biological Activity of a Thiamine New Salt. I. Urinary Excretion and Tissue Content of Vitamin B1 in Rats Treated With Thiamine Chloride Ester Monophosphate of Bis-glucosamine. International Journal for Vitamin and Nutrition Research, 48(2), 136-139. [Link]

-

Wang, W., Wang, Y., Zhang, S., et al. (2016). Preclinical Pharmacokinetics, Tissue Distribution, and Plasma Protein Binding of Sodium (±)-5-Bromo-2-(α-Hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-ischemic Stroke Agent. Frontiers in Pharmacology, 7, 269. [Link]

-

ResearchGate. (2015). Pharmacokinetic parameters C max , t max and AUC 0-24 h obtained in... [Link]

-

Patsnap. (2024). What is the mechanism of Bisbentiamine? Patsnap Synapse. [Link]

-

Science.gov. (n.d.). pharmacokinetic parameters cmax: Topics by Science.gov. [Link]

-

Zhou, J., Li, G., et al. (2023). Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer. Pharmaceutics, 15(11), 2533. [Link]

-

Smithline, S., & Donnino, M. (2012). Pharmacokinetics of high-dose oral thiamine hydrochloride in healthy subjects. Journal of the American College of Nutrition, 31(4), 294-298. [Link]

-

ResearchGate. (2014). Pharmacokinetic Study of Benfotiamine and the Bioavailability Assessment Compared to Thiamine Hydrochloride. [Link]

Sources

- 1. Pharmacokinetics of high-dose oral thiamine hydrochloride in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Bisbentiamine? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. waters.com [waters.com]

- 7. Benfotiamine, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism and biological activity of a thiamine new salt. I. Urinary excretion and tissue content of vitamin B1 in rats treated with thiamine chloride ester monophosphate of Bis-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic study of benfotiamine and the bioavailability assessment compared to thiamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.plos.org [journals.plos.org]

- 11. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Preparation of High-Concentration Bisbentiamine Stock Solutions in DMSO

Abstract

This document provides a detailed, field-proven protocol for the preparation, quality control, and storage of high-concentration stock solutions of Bisbentiamine in dimethyl sulfoxide (DMSO). Bisbentiamine, a lipid-soluble derivative of thiamine (Vitamin B1), is investigated for its high bioavailability and potential therapeutic effects, particularly in neuroprotective research.[1][2][3] Accurate and reproducible experimental results depend critically on the correct preparation of stock solutions. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive methodology that emphasizes scientific integrity, safety, and solution stability.

Introduction and Scientific Background

Bisbentiamine (O-benzoylthiamine disulfide) is a synthetic derivative of thiamine designed to enhance bioavailability by increasing lipid solubility.[1][3] This modification allows for more effective passage across biological membranes compared to standard thiamine, making it a compound of significant interest in nutritional and pharmaceutical research.[1]

Dimethyl sulfoxide (DMSO) is a potent, polar aprotic solvent widely used in biological research for its exceptional ability to dissolve a broad range of nonpolar and polar compounds.[4] Its utility is paramount for preparing concentrated stock solutions of compounds like Bisbentiamine, which are sparingly soluble in aqueous solutions.[5][6] However, the hygroscopic nature of DMSO and its ability to readily penetrate skin necessitate specific handling procedures to ensure the integrity of the stock solution and the safety of the researcher.[4][7][8]

This application note details the rationale and methodology for preparing a reliable Bisbentiamine-DMSO stock solution, a critical first step for any in vitro or in vivo experimental workflow.

Physicochemical & Safety Data

A thorough understanding of the reagent properties is fundamental to accurate preparation and safe handling.

Bisbentiamine Properties

Summarized below are the key specifications for Bisbentiamine.

| Property | Value | Source(s) |

| Chemical Name | N,N′-[dithiobis[2-[2-(benzoyloxy)ethyl]-1-methyl-2,1-ethenediyl]]bis[N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]formamide] | [9] |

| Synonyms | O-benzoylthiamine disulfide, Beston, BBT | [9][10][11] |

| CAS Number | 2667-89-2 | [12] |

| Molecular Formula | C₃₈H₄₂N₈O₆S₂ | [12] |

| Molecular Weight | 770.92 g/mol | [5][10][13] |

| Appearance | White to off-white crystalline powder | [5][10] |

| Solubility in DMSO | 100 mg/mL (129.72 mM) | [5][14] |

| Purity | ≥98% (Reagent/Pharmaceutical Grade) | [2][10] |

| Storage (Powder) | Store at -20°C for long-term (years) | [5][11] |

DMSO Properties & Handling

DMSO is an excellent solvent but requires careful handling.

| Property | Value / Guideline | Source(s) |

| Grade | Anhydrous (≥99.9%), sterile-filtered | |

| Key Characteristic | Hygroscopic (readily absorbs moisture from air) | [7][8] |

| Freezing Point | ~18.5 °C (65 °F) | [15] |

| Safety Warning | Rapidly penetrates skin and can carry dissolved substances into the body. Causes skin and eye irritation. | [4][7][16] |

| Required PPE | Nitrile or butyl rubber gloves, safety goggles, lab coat. | [4][17] |

Experimental Workflow Diagram

The following diagram outlines the critical path for preparing a validated Bisbentiamine stock solution.

Caption: Workflow for Bisbentiamine-DMSO Stock Solution Preparation.

Detailed Step-by-Step Protocol

This protocol describes the preparation of 1 mL of a 100 mM Bisbentiamine stock solution in DMSO. Adjust calculations as needed for different concentrations or volumes.

Required Materials & Equipment

-

Bisbentiamine powder (≥98% purity)[2]

-

Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered (≥99.9% purity)

-

Analytical balance (precision to 0.1 mg)

-

Calibrated micropipettes and sterile tips

-

1.5 mL or 2.0 mL sterile, low-retention microcentrifuge tubes (amber or wrapped in foil)

-

Vortex mixer

-

Bath sonicator

-

Personal Protective Equipment (PPE): Lab coat, safety goggles, chemical-resistant nitrile gloves[17]

Calculation of Required Mass

The fundamental relationship for this calculation is: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Concentration: 100 mM = 0.1 mol/L

-

Volume: 1 mL = 0.001 L

-

Molecular Weight (MW): 770.92 g/mol [5]

Mass (mg) = 0.1 mol/L × 0.001 L × 770.92 g/mol × 1000 mg/g = 77.09 mg

Stock Solution Preparation Procedure

-

Prepare Workspace: Don a lab coat, safety goggles, and nitrile gloves. Ensure the workspace, particularly the analytical balance, is clean and level. All work should be performed in a chemical fume hood or well-ventilated area.[4]

-

Weigh Bisbentiamine: Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance. Carefully weigh 77.1 mg of Bisbentiamine powder directly into the tube. Record the exact mass.

-

Expert Insight: Weighing directly into the final tube minimizes compound loss that occurs during transfer.

-

-

Add Solvent: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube containing the Bisbentiamine powder.

-

Causality Note: Use a fresh, unopened bottle of anhydrous DMSO or one that has been properly stored under an inert gas (like argon) to prevent the introduction of water.[5] Water can decrease the solubility of hydrophobic compounds and compromise long-term stability.

-

-

Promote Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes.

-

Ultrasonication: If any solid particles remain, place the tube in a bath sonicator at room temperature. Sonicate in short bursts of 5-10 minutes until the solution is completely clear.[5]

-

Expert Insight: Sonication uses ultrasonic waves to break apart powder aggregates, significantly accelerating the dissolution of stubborn compounds without excessive heating. Avoid prolonged sonication which can heat the sample.

-

-

Final Quality Check: Visually inspect the solution against a bright background. It must be a clear, homogenous liquid with no visible particulates or precipitate. If particulates remain, repeat Step 5.

Aliquoting, Labeling, and Storage

Proper storage is crucial for maintaining the stock solution's integrity and ensuring experimental reproducibility.

-

Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, low-retention microcentrifuge tubes.

-

Trustworthiness Principle: Single-use aliquots ensure that the main stock is not contaminated and that each experiment starts with a solution of identical quality.

-

-

Labeling: Clearly and legibly label each aliquot tube with a solvent-resistant marker. The label must include:

-

Compound Name: Bisbentiamine

-

Concentration: 100 mM

-

Solvent: DMSO

-

Preparation Date & Your Initials

-

-

Storage Conditions:

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Compound will not fully dissolve | 1. Incorrect solvent (non-anhydrous DMSO used).2. Concentration exceeds solubility limit.3. Insufficient mechanical agitation. | 1. Use a fresh, unopened bottle of anhydrous DMSO.2. Re-calculate and prepare a less concentrated solution.3. Continue vortexing and sonicating in intervals. Gentle warming to 37°C may be attempted, but check compound stability first. |

| Precipitate forms upon freezing/thawing | 1. Solution was not fully dissolved initially.2. Compound has limited stability in DMSO at that concentration.3. Water was absorbed into the DMSO. | 1. Thaw the aliquot completely at room temperature and re-sonicate until clear before use.2. Prepare fresh aliquots from the main stock or prepare a new, lower-concentration stock.3. Ensure proper handling of anhydrous DMSO; work quickly and cap containers tightly. |

Conclusion

The protocol outlined in this application note provides a robust and reliable method for preparing high-concentration stock solutions of Bisbentiamine in DMSO. By adhering to these guidelines, which emphasize the use of high-purity reagents, proper dissolution techniques, and stringent storage conditions, researchers can ensure the accuracy, integrity, and reproducibility of their experimental results.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3034022, Bisbentiamine. PubChem. Retrieved from [Link]

-

highassaychem (2026). Bisbentiamine Manufacturer in China. highassaychem. Retrieved from [Link]

-

precisionFDA (n.d.). BISBENTIAMINE. precisionFDA. Retrieved from [Link]

-

Greenfield Global (2015). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Greenfield Global. Retrieved from [Link]

-

Carl ROTH (n.d.). Safety Data Sheet: DMSO. Carl ROTH. Retrieved from [Link]

-

DrugFuture (n.d.). Bisbentiamine. DrugFuture.com. Retrieved from [Link]

-

Patsnap Synapse (2024). What is Bisbentiamine used for? Patsnap. Retrieved from [Link]

-

Patsnap Synapse (2024). What are the side effects of Bisbentiamine? Patsnap. Retrieved from [Link]

-

Bitesize Bio (2025). Top Ten Tips for Making Stock Solutions. Bitesize Bio. Retrieved from [Link]

-

DMSO Store (n.d.). Product Care and Storage. DMSO Store. Retrieved from [Link]

-

PhytoTech Labs (n.d.). Preparing Stock Solutions. PhytoTech Labs. Retrieved from [Link]

-

G-Biosciences (n.d.). Safety Data Sheet DMSO, anhydrous. G-Biosciences. Retrieved from [Link]

-

G-Biosciences (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. Retrieved from [Link]

-

University of Washington (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). UW Environmental Health & Safety. Retrieved from [Link]

-

Washington State University (n.d.). Dimethyl Sulfoxide Safety Sheet. WSU Health and Safety. Retrieved from [Link]

-

DMSO Supplier (2026). DMSO Safety: Understanding Risks and Handling Precautions. DMSO Supplier. Retrieved from [Link]

-

[Source on Stock Solution Procedures] (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]

Sources

- 1. CAS 2667-89-2: bisbentiamine | CymitQuimica [cymitquimica.com]

- 2. Bisbentiamine | CAS 2667-89-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 2667-89-2 Bisbentiamine AKSci U842 [aksci.com]

- 4. nbinno.com [nbinno.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. westliberty.edu [westliberty.edu]

- 8. carlroth.com [carlroth.com]

- 9. Bisbentiamine [drugfuture.com]

- 10. highassaychem.com [highassaychem.com]

- 11. medkoo.com [medkoo.com]

- 12. Bisbentiamine | C38H42N8O6S2 | CID 3034022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. GSRS [precision.fda.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. dmsostore.com [dmsostore.com]

- 16. greenfield.com [greenfield.com]

- 17. depts.washington.edu [depts.washington.edu]

Solubility Profile of Bisbentiamine: A Technical Guide and Protocol for Aqueous and Organic Systems

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Bisbentiamine, an O-benzoyl thiamine disulfide derivative, is a lipid-soluble analog of Vitamin B1 with enhanced bioavailability, making it a compound of significant interest for therapeutic applications, including the treatment of diabetic neuropathy.[1][2] A fundamental understanding of its solubility in various solvent systems is paramount for advancing its research and development, from early-stage screening to final formulation. This document provides a comprehensive overview of Bisbentiamine's solubility characteristics, explains the underlying chemical principles, and furnishes detailed, field-proven protocols for its empirical determination. We present both the gold-standard shake-flask method for equilibrium solubility and a high-throughput kinetic assay to guide researchers in selecting the appropriate methodology for their discovery phase.

Introduction: The Imperative of Solubility in Bisbentiamine Research

Bisbentiamine is a synthetic derivative of thiamine (Vitamin B1) designed to overcome the limited bioavailability of its water-soluble counterparts.[2][3] Its structure, featuring two thiamine molecules linked by a disulfide bond and modified with benzoyl groups, renders it highly lipophilic.[3] This increased lipophilicity allows for more efficient passive diffusion across cellular membranes, a critical advantage for therapeutic efficacy.[3]

However, this same lipophilicity presents a significant challenge: poor aqueous solubility. For drug development professionals, solubility is not merely a physical constant; it is a critical determinant of a drug's behavior, dictating everything from formulation strategies and bioavailability to the design of in vitro assays.[4][5] This guide serves as a foundational resource for any scientist working with Bisbentiamine, providing both the theoretical context and the practical tools to accurately characterize its solubility profile.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is a direct consequence of its molecular structure. Bisbentiamine's behavior in different solvents is governed by its large, complex structure and the presence of both polar and non-polar moieties.

-

Chemical Name: O-Benzoylthiamine disulfide[6]

-

Molecular Formula: C₃₈H₄₂N₈O₆S₂[7]

-

Molecular Weight: 770.9 g/mol [7]

The key to its solubility profile lies in the S-benzoyl modification. This addition drastically increases the molecule's lipophilicity, favoring interactions with non-polar, organic solvents over the highly polar environment of water.[3] This is a common strategy for enhancing the bioavailability of thiamine derivatives.[2][8]

Caption: Workflow for the Shake-Flask Solubility Method.

Materials and Equipment

-

Bisbentiamine (solid powder, ≥98% purity)

-

Selected solvents (e.g., Phosphate-Buffered Saline pH 7.4, Chloroform)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge with appropriate tubes

-

Syringe filters (0.22 µm, ensure compatibility with organic solvents, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid Bisbentiamine to a glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment to confirm saturation. A starting point is 2-5 mg of Bisbentiamine in 1-2 mL of the chosen solvent.

-

Seal the vials tightly to prevent solvent evaporation, especially with volatile organic solvents.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. For poorly soluble compounds, this can take 24 to 72 hours. A preliminary time-course experiment is recommended to determine when the concentration in solution reaches a plateau.

-

-

Phase Separation (Self-Validation Step):

-

Causality: This step is critical for ensuring that only the dissolved compound is measured. Any suspended microparticles will artificially inflate the solubility value.

-

Carefully remove the vials from the shaker, avoiding agitation.

-

Let the vials stand for a short period to allow larger particles to settle.

-

Draw the supernatant using a syringe and immediately pass it through a 0.22 µm syringe filter into a clean analysis vial. This removes fine, undissolved particles. For aqueous solutions, centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) prior to filtration is highly recommended.

-

-

Analysis and Quantification:

-

Prepare a standard curve of Bisbentiamine of known concentrations in the same solvent.

-

Dilute the filtered saturated solution (filtrate) with the same solvent to bring its concentration within the linear range of the standard curve.

-

Analyze the diluted sample and the standards using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculate the concentration of the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or µg/mL.

-

Protocol for High-Throughput Kinetic Solubility

For early-stage drug discovery, a higher-throughput method is often required. [5]Kinetic solubility assays, such as nephelometry, do not measure true equilibrium but rather the point at which a compound precipitates when added from a DMSO stock into an aqueous buffer. This provides a rapid assessment of solubility. [9]

Caption: Workflow for Nephelometric Kinetic Solubility Assay.

Brief Methodology

-

Prepare Stock Solution: Dissolve Bisbentiamine in 100% DMSO to create a high-concentration stock (e.g., 10-20 mM). [9]2. Plate Setup: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate. [9]3. Induce Precipitation: Add the desired aqueous buffer (e.g., PBS) to each well to achieve the final target concentrations. The sudden solvent shift causes poorly soluble compounds to precipitate.

-

Incubate and Measure: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature. [9]5. Analysis: Measure the light scattering in each well using a microplate nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound, allowing for the determination of the kinetic solubility limit. [5]

Conclusion and Formulation Insights

The physicochemical profile of Bisbentiamine is unequivocally that of a lipophilic, poorly water-soluble compound. It exhibits high solubility in non-polar organic solvents like chloroform and benzene, with limited solubility in polar solvents, particularly water. [1][6]This profile is a direct result of its chemical structure, which was intentionally modified to enhance bioavailability.

For researchers and formulators, this has clear implications:

-

Aqueous Formulations: Developing a simple aqueous formulation (e.g., for injection) will be challenging and likely require advanced techniques such as co-solvents, surfactants, or complexation agents.

-

Lipid-Based Formulations: Bisbentiamine is an excellent candidate for lipid-based drug delivery systems, such as soft gel capsules containing oils or self-emulsifying drug delivery systems (SEDDS).

-

In Vitro Assays: When performing cell-based assays, it is critical to use a suitable vehicle (like DMSO) and ensure the final concentration does not exceed the aqueous solubility limit in the culture medium to avoid precipitation and inaccurate results.

By employing the robust protocols detailed in this guide, researchers can generate accurate and reliable solubility data, enabling informed decisions in the ongoing development of Bisbentiamine as a promising therapeutic agent.

References

- highassaychem. (2026, February 5). Bisbentiamine Manufacturer in China.

- BOC Sciences. Bisbentiamine (CAS 2667-89-2)

- National Center for Biotechnology Inform

- AK Scientific, Inc. (n.d.). 2667-89-2 Bisbentiamine.

- AxisPharm. Kinetic Solubility Assays Protocol.

- Lund University Publications.

- BenchChem. (2025, November). General Experimental Protocol for Determining Solubility.

- Patsnap Synapse. (2024, July 17).

- Wikipedia. (n.d.). Benfotiamine.

- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- BMG LABTECH. (2023, April 6).

- Voelker, A. L., Taylor, L. S., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. BMC Chemistry, 15(1), 47.

- Voelker, A. L., Taylor, L. S., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PubMed.

- Voelker, A. L., Taylor, L. S., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PMC.

- Benet, A., et al. (n.d.).

Sources

- 1. highassaychem.com [highassaychem.com]

- 2. 2667-89-2 Bisbentiamine AKSci U842 [aksci.com]

- 3. What is the mechanism of Bisbentiamine? [synapse.patsnap.com]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Bisbentiamine (CAS 2667-89-2) | Bioavailable Vitamin B1 Derivative [healthcosmeticingredients.com]

- 7. Bisbentiamine | C38H42N8O6S2 | CID 3034022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benfotiamine - Wikipedia [en.wikipedia.org]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Troubleshooting & Optimization

Technical Support Center: Bisbentiamine Stability in Acidic Media

This technical guide addresses the stability and degradation of Bisbentiamine (O-benzoylthiamine disulfide) in acidic buffer systems. It is designed for pharmaceutical scientists and analytical chemists encountering inconsistent recovery or degradation during dissolution testing, formulation development, or HPLC analysis.

Core Diagnostic: Is it Degradation or Precipitation?

Before assuming chemical instability, you must rule out physical incompatibility. Bisbentiamine is a lipophilic disulfide derivative of thiamine (Vitamin B1).[1] Unlike Thiamine HCl, it has negligible solubility in pure aqueous acidic buffers (e.g., pH 1.2 HCl or pH 4.5 Acetate) without solubilizers.

Quick Diagnostic Checklist:

-

Symptom: Low assay values (<80%) immediately upon preparation.

-

Probable Cause: Solubility limit reached. The compound has precipitated or adsorbed to the vessel walls/filters.

-

-

Symptom: Assay decreases over time (e.g., -5% per hour) with the appearance of new peaks.

-

Probable Cause: Chemical hydrolysis of the benzoate ester.

-

-

Symptom: Split peaks or broad tailing in HPLC.

-

Probable Cause: On-column degradation or solvent mismatch.

-

Troubleshooting Guide (FAQ Format)

Category A: Chemical Stability & Buffer Selection

Q: I am seeing degradation in my pH 1.2 dissolution medium. Is the disulfide bond breaking? A: Unlikely. The disulfide bond in Bisbentiamine is generally stable in acidic conditions (pH < 6.0). The primary degradation pathway in acidic media is acid-catalyzed hydrolysis of the O-benzoyl ester bond .

-

Mechanism: The hydronium ion (

) attacks the carbonyl carbon of the benzoate ester. -

Result: This yields Benzoic Acid and Thiamine Disulfide (active metabolite).

-

Detection: Look for a new peak eluting earlier (Thiamine Disulfide) and a late-eluting peak (Benzoic Acid) in your chromatogram.

-

Corrective Action:

-

Keep media temperature strictly at 37°C (or lower for storage). Hydrolysis rates double with every 10°C increase.

-

Analyze samples immediately. Do not store in the autosampler at room temperature for >4 hours.

-

Q: Does the choice of buffer salt (Citrate vs. Phosphate) matter at the same pH? A: Yes. General thiamine kinetics indicate that Citrate buffers can accelerate degradation more than Phosphate or Chloride buffers at the same pH due to general acid/base catalysis effects [1].

-

Recommendation: For pH 1.2, use simple 0.1 N HCl . For pH 4.5, prefer Phosphate over Acetate or Citrate if stability is critical during long runs.

Q: My samples are stable in the flask but degrade in the HPLC autosampler. Why? A: This is often due to oxidative stress or light exposure if the autosampler is not dark. While the disulfide bond is stable in acid, trace metal ions in the buffer can catalyze oxidation/disproportionation if the seal is broken.

-

Fix: Use amber vials and maintain the autosampler temperature at 4°C . Ensure your needle wash solvent does not contain alkaline residues.

Category B: Solubility & Physical Recovery[2]

Q: I cannot achieve 100% recovery in pH 1.2 buffer. Is the drug degrading instantly? A: It is likely a solubility issue. Bisbentiamine is hydrophobic (LogP ~3-4). In pure acid, it may form a supersaturated solution that crashes out on filtration.

-

Protocol Adjustment: Add a surfactant. standard compendial methods often require 0.5% to 1.0% Sodium Lauryl Sulfate (SLS) or Tween 80 in the acidic medium to maintain sink conditions.

-

Filter Validation: Ensure you are not using Nylon filters, which can adsorb lipophilic drugs. Use PTFE or PVDF (hydrophilic treated) and discard the first 3 mL of filtrate.

Degradation Pathway Visualization

The following diagram illustrates the primary and secondary degradation risks for Bisbentiamine in acidic environments.

Caption: Primary degradation pathway of Bisbentiamine in acid is ester hydrolysis yielding Thiamine Disulfide and Benzoic Acid.

Standardized Stability Assay Protocol

Use this protocol to distinguish between solubility loss and chemical degradation.

Objective: Determine degradation rate constant (

| Step | Action | Technical Rationale |

| 1. Stock Prep | Dissolve 10 mg Bisbentiamine in 10 mL Methanol (or Acetonitrile). | Ensures complete initial solubilization (Drug is insoluble in water). |

| 2. Buffer Prep | Prepare 0.1 N HCl (pH 1.2) containing 0.5% SLS . | Surfactant prevents precipitation, isolating chemical stability variables. |

| 3. Initiation | Spike 1.0 mL Stock into 99.0 mL Buffer (pre-warmed to 37°C). | Simulates gastric environment at physiological temperature. |

| 4. Sampling | Withdraw aliquots at T=0, 15, 30, 60, 120 min. | Capture early kinetics. |

| 5. Quenching | Critical: Dilute aliquot 1:1 with Cold Methanol immediately. | Stops hydrolysis and keeps lipophilic degradants in solution. |

| 6. Analysis | HPLC-UV at 254 nm. | 254 nm detects the benzoyl moiety; 235 nm is better for thiamine core. |

Data Interpretation:

-

If Area (Bisbentiamine) drops but Area (Benzoic Acid) does not appear: Precipitation (Check filters/surfactant).

-

If Area (Bisbentiamine) drops and Area (Benzoic Acid) rises stoichiometrically: Hydrolysis (Adjust pH or Temperature).

References

-

Mauer, L., et al. (2021).[2] Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. BMC Chemistry.

-

PubChem. (n.d.). Bisbentiamine Compound Summary. National Library of Medicine.

-

Bettendorff, L. (2020). Thiamine disulfide derivatives in thiol redox regulation. Antioxidants & Redox Signaling.[3]

-

U.S. Food and Drug Administration (FDA). (2024). Bisbentiamine Substance Registration.

Sources

- 1. What is the mechanism of Bisbentiamine? [synapse.patsnap.com]

- 2. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The ways to improve drug stability [repository.usmf.md]

Technical Support Center: Bisbentiamine Stock Solution Stability

Executive Summary

Bisbentiamine (O-benzoylthiamine disulfide) is a lipophilic thiamine derivative designed to bypass the transport limitations of water-soluble thiamine.[1][2] While chemically robust in powder form, its stability in solution at -20°C is governed by three critical factors: moisture exclusion , disulfide bond integrity , and ester hydrolysis .

This guide addresses the specific physicochemical challenges of maintaining Bisbentiamine integrity in DMSO and Ethanol stock solutions.

Module 1: Critical Physicochemical Properties

Before preparing stock solutions, researchers must understand the structural vulnerabilities of Bisbentiamine. Unlike Thiamine HCl, Bisbentiamine contains a disulfide bridge and benzoate ester linkages, making it susceptible to specific degradation pathways.

| Property | Specification | Impact on Stock Solution |

| Molecular Weight | 770.92 g/mol | Requires precise weighing for molar concentrations.[1][2] |

| Lipophilicity | High (LogP > 3) | Insoluble in water. Precipitates immediately if aqueous buffer is added to high-concentration stock.[1][2] |

| Labile Sites | 1. Disulfide Bond2. Benzoate Ester | 1. Sensitive to reducing agents (DTT, BME).2. Susceptible to hydrolysis in the presence of water/moisture. |

| Solubility | DMSO, Ethanol, Chloroform | DMSO is the preferred solvent for -20°C storage due to its high boiling point and freezing characteristics. |

Module 2: Preparation & Storage Protocols

Protocol A: Preparation of 50 mM Stock Solution

Reagents Required:

-

Bisbentiamine (Solid, >98% purity)[3]

-

Anhydrous DMSO (Dimethyl Sulfoxide) or Absolute Ethanol (≥99.5%)[1][2]

Step-by-Step Workflow:

-

Equilibration: Allow the vial of solid Bisbentiamine to equilibrate to room temperature before opening to prevent condensation on the hygroscopic powder.

-

Weighing: Weigh 38.55 mg of Bisbentiamine.

-

Solvation: Add 1.0 mL of Anhydrous DMSO.

-

Technical Note: Do not use "molecular biology grade" DMSO if it has been opened previously. DMSO is hygroscopic; absorbed atmospheric water will catalyze ester hydrolysis over time.

-

-